N-(2,4-Dimethoxyphenyl)-2-{1-methyl-2,4-dioxo-1,3-diazaspiror[4.5]decan-3-yl}acetamide is a complex organic compound characterized by its unique spirocyclic structure. This compound belongs to a class of organic molecules known for their potential biological activities and applications in medicinal chemistry. The compound's structural complexity arises from its combination of a dimethoxyphenyl group and a diazaspirodecane moiety, which contributes to its intriguing chemical properties.
This compound can be synthesized through various organic chemistry techniques, typically starting from simpler precursors. The synthesis involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization to introduce the acetamide group.
N-(2,4-Dimethoxyphenyl)-2-{1-methyl-2,4-dioxo-1,3-diazaspiror[4.5]decan-3-yl}acetamide is classified as an organic compound with potential pharmacological applications. It is part of a broader category of compounds that exhibit diverse biological activities, including anti-inflammatory and anticancer properties.
The synthesis of N-(2,4-Dimethoxyphenyl)-2-{1-methyl-2,4-dioxo-1,3-diazaspiror[4.5]decan-3-yl}acetamide typically involves several key steps:
The synthesis often employs standard organic reagents such as acyl chlorides and amines. Specific reaction conditions may vary but typically involve organic solvents under controlled temperatures to facilitate the desired transformations.
The molecular structure of N-(2,4-Dimethoxyphenyl)-2-{1-methyl-2,4-dioxo-1,3-diazaspiror[4.5]decan-3-yl}acetamide features:
The InChI Key for this compound is provided for computational chemistry applications: InChI=1S/C17H20N4O4/c18-13(19)11(21)9(7-22)10(12(13)20)16(23)15(24)14(8(6)5)17(25)26/h7H,5-6H2,(H,19,21)(H,20,24)(H,25).
N-(2,4-Dimethoxyphenyl)-2-{1-methyl-2,4-dioxo-1,3-diazaspiror[4.5]decan-3-yl}acetamide can undergo various chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The specific products formed depend on the reaction conditions and reagents employed.
The mechanism of action for N-(2,4-Dimethoxyphenyl)-2-{1-methyl-2,4-dioxo-1,3-diazaspiror[4.5]decan-3-yl}acetamide involves its interaction with biological targets such as enzymes or receptors:
Research is ongoing to fully elucidate the specific molecular targets and pathways affected by this compound.
The physical properties of N-(2,4-Dimethoxyphenyl)-2-{1-methyl-2,4-dioxo-1,3-diazaspiror[4.5]decan-3-yl}acetamide include:
Chemical properties include stability under standard laboratory conditions and reactivity with various chemical agents depending on functional groups present in the molecule.
N-(2,4-Dimethoxyphenyl)-2-{1-methyl-2,4-dioxo-1,3-diazaspiror[4.5]decan-3-yl}acetamide has several potential scientific applications:
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1